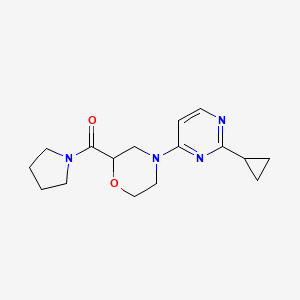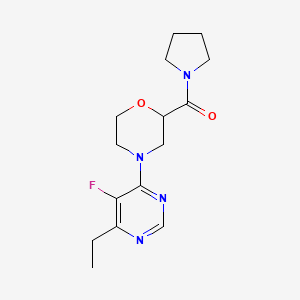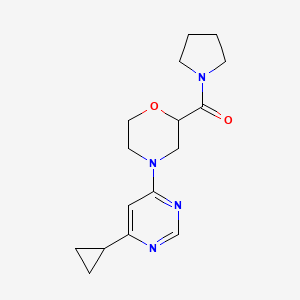![molecular formula C18H22N4O B6471202 2-cyclopropyl-4-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyrimidine CAS No. 2640975-56-8](/img/structure/B6471202.png)
2-cyclopropyl-4-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-4-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Cyclopropyl and Methyl Groups: The cyclopropyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.
Incorporation of the Pyridin-2-yloxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclopropyl-4-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-cyclopropyl-4-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-4-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and 4-methyl-6-(pyrrolidin-1-yl)pyrimidine share structural similarities.
Pyrrolidine Derivatives: Compounds such as 3-(pyridin-2-yloxy)pyrrolidine and 1-(pyridin-2-yl)pyrrolidine.
Uniqueness
2-cyclopropyl-4-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and pyridin-2-yloxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-cyclopropyl-4-methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13-10-16(21-18(20-13)15-5-6-15)22-9-7-14(11-22)12-23-17-4-2-3-8-19-17/h2-4,8,10,14-15H,5-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZWOWOBYOJLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(C3)COC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471119.png)
![N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471130.png)
![N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471140.png)



![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471164.png)
![4-[1-(5-bromopyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471168.png)
![4-[(1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471171.png)
![4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471187.png)
![1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6471194.png)
![N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471205.png)
![4-[(pyridin-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471221.png)
![4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471225.png)
